Cas no 2137569-03-8 (1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)-)

1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)-
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- Inchi: 1S/C8H10Cl3N3/c9-8(10,11)7-13-4-6(14-7)3-12-5-1-2-5/h4-5,12H,1-3H2,(H,13,14)
- InChI Key: JOOAVRQLNBBNLC-UHFFFAOYSA-N
- SMILES: C1(C(Cl)(Cl)Cl)NC(CNC2CC2)=CN=1
1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790236-10.0g |
N-{[2-(trichloromethyl)-1H-imidazol-4-yl]methyl}cyclopropanamine |
2137569-03-8 | 95% | 10.0g |
$3807.0 | 2024-05-22 | |
Enamine | EN300-790236-0.5g |
N-{[2-(trichloromethyl)-1H-imidazol-4-yl]methyl}cyclopropanamine |
2137569-03-8 | 95% | 0.5g |
$849.0 | 2024-05-22 | |
Enamine | EN300-790236-1.0g |
N-{[2-(trichloromethyl)-1H-imidazol-4-yl]methyl}cyclopropanamine |
2137569-03-8 | 95% | 1.0g |
$884.0 | 2024-05-22 | |
Enamine | EN300-790236-5.0g |
N-{[2-(trichloromethyl)-1H-imidazol-4-yl]methyl}cyclopropanamine |
2137569-03-8 | 95% | 5.0g |
$2566.0 | 2024-05-22 | |
Enamine | EN300-790236-0.1g |
N-{[2-(trichloromethyl)-1H-imidazol-4-yl]methyl}cyclopropanamine |
2137569-03-8 | 95% | 0.1g |
$779.0 | 2024-05-22 | |
Enamine | EN300-790236-2.5g |
N-{[2-(trichloromethyl)-1H-imidazol-4-yl]methyl}cyclopropanamine |
2137569-03-8 | 95% | 2.5g |
$1735.0 | 2024-05-22 | |
Enamine | EN300-790236-0.25g |
N-{[2-(trichloromethyl)-1H-imidazol-4-yl]methyl}cyclopropanamine |
2137569-03-8 | 95% | 0.25g |
$814.0 | 2024-05-22 | |
Enamine | EN300-790236-0.05g |
N-{[2-(trichloromethyl)-1H-imidazol-4-yl]methyl}cyclopropanamine |
2137569-03-8 | 95% | 0.05g |
$744.0 | 2024-05-22 |
1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)- Related Literature
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1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
Additional information on 1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)-
Comprehensive Overview of 1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)- (CAS No. 2137569-03-8)
The compound 1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)- (CAS No. 2137569-03-8) is a specialized organic molecule with a unique structural framework. Its imidazole core, combined with a cyclopropyl and trichloromethyl substituent, makes it a subject of interest in pharmaceutical and agrochemical research. This article delves into its properties, potential applications, and relevance to current scientific trends, addressing common queries such as "imidazole derivatives in drug discovery" and "trichloromethyl group reactivity."
Structurally, 1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)- features an imidazole ring, a five-membered heterocycle known for its role in biological systems. The presence of the trichloromethyl group introduces significant electron-withdrawing effects, which can influence the compound's reactivity and stability. Researchers often explore such motifs in the context of "heterocyclic compound synthesis" and "bioactive molecule design," as these functionalities are prevalent in many therapeutic agents.
In recent years, the demand for novel imidazole-based compounds has surged, driven by their versatility in medicinal chemistry. The N-cyclopropyl moiety in this molecule adds steric complexity, potentially enhancing its selectivity in binding interactions. This aligns with trending topics like "small molecule inhibitors" and "targeted drug delivery," where precise molecular modifications are critical. Additionally, the trichloromethyl group's role in modulating lipophilicity is a key consideration for optimizing drug-like properties.
From a synthetic perspective, CAS No. 2137569-03-8 poses intriguing challenges and opportunities. Chemists investigating "green chemistry approaches" or "catalyzed functionalization" may find this compound valuable for developing sustainable methodologies. Its structural features also make it a candidate for studies on "molecular docking" and "structure-activity relationships (SAR)," particularly in the design of enzyme inhibitors or receptor modulators.
The potential applications of 1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)- extend beyond pharmaceuticals. In agrochemicals, similar scaffolds are explored for their pesticidal or herbicidal properties, resonating with searches like "imidazole pesticides" and "sustainable crop protection." However, rigorous testing is essential to ensure environmental safety and compliance with regulatory standards.
Analytical characterization of this compound involves advanced techniques such as NMR, HPLC, and mass spectrometry, addressing common questions like "how to analyze imidazole derivatives." Its stability under various conditions (e.g., pH, temperature) is another area of interest, particularly for formulators seeking "excipient compatibility" in drug development.
In summary, 1H-Imidazole-5-methanamine, N-cyclopropyl-2-(trichloromethyl)- represents a compelling case study in modern chemical research. Its multifaceted properties cater to diverse scientific inquiries, from "medicinal chemistry optimization" to "material science innovations." As the scientific community continues to explore its potential, this compound may emerge as a cornerstone in next-generation therapeutic and industrial solutions.
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